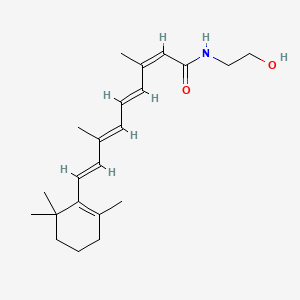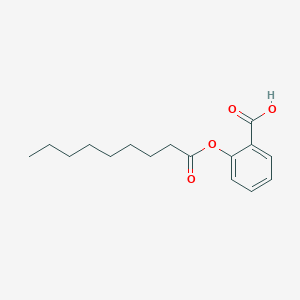
Benzoic acid, 2-((1-oxononyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((1-oxononyl)oxy)- is an organic compound with the molecular formula C16H24O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-((1-oxononyl)oxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-oxononyl)oxy)- can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-oxononanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between benzoic acid and 1-oxononanol. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-((1-oxononyl)oxy)- often involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with 1-oxononanol. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions
Benzoic acid, 2-((1-oxononyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonic acids.
科学的研究の応用
Benzoic acid, 2-((1-oxononyl)oxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of benzoic acid, 2-((1-oxononyl)oxy)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 1-oxononanol, which can then exert their effects on biological systems. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their metabolic processes .
類似化合物との比較
Benzoic acid, 2-((1-oxononyl)oxy)- can be compared with other similar compounds such as:
Benzoic acid: The parent compound, known for its antimicrobial properties.
Salicylic acid: A derivative of benzoic acid with a hydroxyl group, used in acne treatment and as an anti-inflammatory agent.
Benzyl alcohol: A related compound with a hydroxyl group instead of an ester group, used as a solvent and preservative.
特性
CAS番号 |
75239-81-5 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
2-nonanoyloxybenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-12-15(17)20-14-11-9-8-10-13(14)16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |
InChIキー |
WKOGKDMPQVMDAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
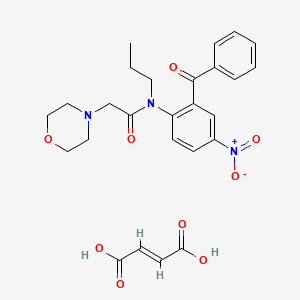
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
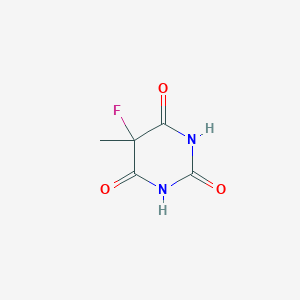
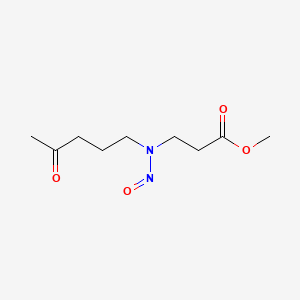
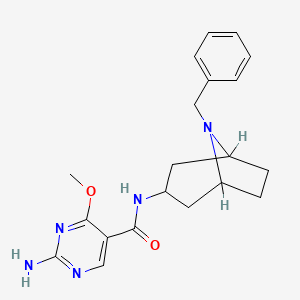

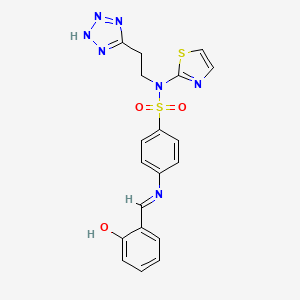
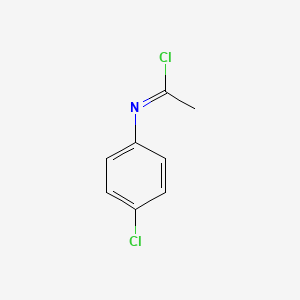
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
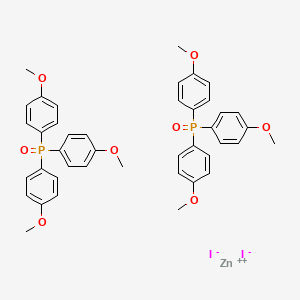
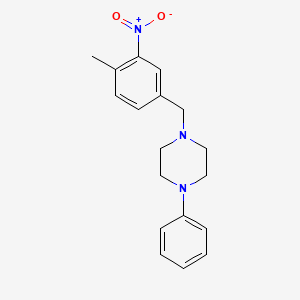
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
